Glycine Site Binding Affinity
In [3H]glycine binding assays using rat cerebral cortex synaptic membranes, the (R)-(+)-enantiomer of HA-966 exhibits high-affinity displacement with an IC50 of 4.1 ± 0.6 µM, whereas the (S)-(-)-enantiomer demonstrates negligible affinity with an IC50 greater than 900 µM [1]. This represents a >219-fold difference in binding potency at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex. The racemic mixture yields an intermediate IC50 of 11.2 ± 0.5 µM [1].
| Evidence Dimension | Inhibition of [3H]glycine binding to NMDA receptor glycine site |
|---|---|
| Target Compound Data | IC50 >900 µM |
| Comparator Or Baseline | (R)-(+)-HA-966: IC50 = 4.1 ± 0.6 µM; Racemic HA-966: IC50 = 11.2 ± 0.5 µM |
| Quantified Difference | >219-fold lower affinity for (S)-(-)-HA 966 versus (R)-(+)-HA-966 |
| Conditions | Rat cerebral cortex synaptic plasma membranes; strychnine-insensitive [3H]glycine binding |
Why This Matters
This >200-fold difference in glycine site binding demonstrates that (S)-(-)-HA 966 is functionally inactive as a glycine-site NMDA antagonist, a critical distinction for experiments requiring selective modulation of NMDA receptor function versus studies of γ-butyrolactone-like sedative mechanisms.
- [1] Pullan LM, Britt M, Chapdelaine MJ, Keith RA, LaMonte D, Mangano TJ, et al. Stereoselectivity for the (R)-enantiomer of HA-966 (1-hydroxy-3-aminopyrrolidone-2) at the glycine site of the N-methyl-D-aspartate receptor complex. J Neurochem. 1990;55(4):1346-51. View Source
